molecular formula C7H7F5O3 B13754696 Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate CAS No. 26717-86-2

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate

Cat. No.: B13754696
CAS No.: 26717-86-2
M. Wt: 234.12 g/mol
InChI Key: JIJVQNXZGNUHEY-UHFFFAOYSA-N
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Description

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate is a fluorinated α,β-unsaturated ester characterized by a hydroxyl group at the C3 position and five fluorine atoms at the C4 and C5 positions. This structure imparts unique electronic and steric properties, making it relevant in synthetic organic chemistry, particularly for applications requiring metabolic stability or electrophilic reactivity.

Properties

CAS No.

26717-86-2

Molecular Formula

C7H7F5O3

Molecular Weight

234.12 g/mol

IUPAC Name

ethyl 4,4,5,5,5-pentafluoro-3-hydroxypent-2-enoate

InChI

InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h3,13H,2H2,1H3

InChI Key

JIJVQNXZGNUHEY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C(F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate typically involves the reaction of ethyl acetoacetate with pentafluoropropene in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups[][3].

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate specific pathways and targets within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy-Substituted Pentenoate Esters

(S)-Methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)-5-hydroxy-(2E)-pentenoate (Compound 5, )

  • Structural Differences :
    • The hydroxyl group is located at C5 (vs. C3 in the target compound).
    • Aromatic methoxyphenyl substituents replace the pentafluoro groups.
    • The ester moiety is methyl (vs. ethyl).
  • Functional Implications :
    • The methoxyphenyl group introduces electron-donating effects, reducing electrophilicity at the α,β-unsaturated system compared to the electron-withdrawing pentafluoro substituents in the target compound.
    • The C5 hydroxyl position may influence hydrogen-bonding interactions differently than the C3 hydroxyl in the target compound.

Fluorinated Esters

Ethyl 5-(2,4-difluorophenoxy)pentanoate and Related Derivatives ()

  • Structural Differences: Fluorine atoms are part of a phenoxy group (aromatic ring) rather than aliphatic positions (C4/C5). Only two fluorine atoms are present (vs. five in the target compound).
  • Functional Implications: The aromatic fluorine substituents primarily affect resonance and lipophilicity, whereas aliphatic fluorines in the target compound induce strong inductive effects, increasing acidity of adjacent protons. Commercial availability (4–10 suppliers for fluorinated phenoxy esters ) contrasts with the likely specialized synthesis required for the pentafluoro target compound.

Bulky-Substituent Esters

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

  • Structural Differences: A triple bond (pent-2-ynoate) replaces the α,β-unsaturated double bond. Bulky diphenyl and ethoxycarbonyloxy groups are present (vs. compact pentafluoro substituents).
  • Steric hindrance from diphenyl groups may reduce nucleophilic attack at the ester carbonyl, unlike the fluorine-induced electronic activation in the target compound.

Data Table: Key Structural and Functional Comparisons

Compound Name Fluorine Content Hydroxyl Position Key Substituents Electronic Effects Potential Applications
Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate 5 (aliphatic) C3 Pentafluoro, ethyl ester Strong electron-withdrawing Pharmaceuticals, agrochemicals
(S)-Methyl 4-(methoxyphenyl)-5-hydroxy-(2E)-pentenoate 0 C5 Methoxyphenyl, methyl ester Electron-donating (aromatic) Chiral synthesis intermediates
Ethyl 5-(2,4-difluorophenoxy)pentanoate 2 (aromatic) N/A Difluorophenoxy Resonance modulation Commercial intermediates
Ethyl 5-(diphenyl)pent-2-ynoate 0 N/A Diphenyl, ethoxycarbonyloxy Steric hindrance Catalysis, materials science

Research Findings and Implications

  • Reactivity: The target compound’s pentafluoro and hydroxyl groups create a polarized α,β-unsaturated system, enhancing its suitability for nucleophilic additions or cycloadditions compared to non-fluorinated analogs .
  • Stability : Aliphatic fluorine substitution likely improves metabolic stability over aromatic fluorinated esters, which are prone to oxidative degradation .

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